N-(1-phenylethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
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Overview
Description
2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(1-PHENYLETHYL)ACETAMIDE is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Preparation Methods
The synthesis of 2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(1-PHENYLETHYL)ACETAMIDE typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups. The reaction scope includes various aryl, hetaryl, and cycloalkyl amidoximes and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .
Chemical Reactions Analysis
2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(1-PHENYLETHYL)ACETAMIDE undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using various reducing agents, although specific conditions for this compound are less commonly reported.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common reagents used in these reactions include carbon disulfide, potassium hydroxide, and various organic solvents such as ethanol . Major products formed from these reactions include substituted anilines and energetic ionic salts .
Scientific Research Applications
2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(1-PHENYLETHYL)ACETAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its effectiveness against various cancer cell lines.
Material Science: It is used in the development of energetic materials and fluorescent dyes.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and as a precursor for other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, in cancer therapy, the compound targets specific enzymes and proteins involved in cell proliferation and apoptosis . The oxadiazole ring plays a crucial role in binding to these targets, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(1-PHENYLETHYL)ACETAMIDE can be compared with other similar compounds, such as:
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and applications.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Used in various pharmaceutical applications due to its unique pharmacophore properties.
The uniqueness of 2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(1-PHENYLETHYL)ACETAMIDE lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H21N3O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(1-phenylethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H21N3O3/c1-17(18-8-4-2-5-9-18)25-22(28)16-29-21-14-12-20(13-15-21)24-26-23(27-30-24)19-10-6-3-7-11-19/h2-15,17H,16H2,1H3,(H,25,28) |
InChI Key |
AWIVBDMKQRKVRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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